molecular formula C16H15N3O4S B2761519 N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 896340-56-0

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2761519
CAS No.: 896340-56-0
M. Wt: 345.37
InChI Key: JOSRZJCIWYAJLU-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. Key structural elements include:

  • A 3,4-dimethoxyphenyl carboxamide group at position 4.
  • A methyl substituent at position 2.
  • A ketone group at position 3.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-8-19-15(21)11(7-17-16(19)24-9)14(20)18-10-4-5-12(22-2)13(6-10)23-3/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSRZJCIWYAJLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C(=CN=C2S1)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 2-cyanothioacetamide in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which then undergoes cyclization to yield the thiazolopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted carboxamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is C16H18N4O4C_{16}H_{18}N_{4}O_{4}, with a molecular weight of approximately 342.34 g/mol. The compound features a thiazolo-pyrimidine core structure that is known for its diverse biological activities.

Research indicates that compounds within the thiazolo[3,2-a]pyrimidine class exhibit various pharmacological effects. The specific compound has shown potential in the following areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. Its structural characteristics enhance its interaction with biological targets involved in cancer progression.
  • Antimicrobial Properties : The compound has demonstrated activity against several bacterial strains and fungi. This antimicrobial potential is attributed to its ability to disrupt cellular processes in pathogens.
  • Anti-inflammatory Effects : Research has indicated that this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study 1 : A study investigated the anticancer properties of this compound against various cancer cell lines. Results showed significant inhibition of cell growth at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapy .
  • Study 2 : Another research focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results revealed that it exhibited a broad spectrum of activity, suggesting its utility as a novel antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialBroad-spectrum activity
Anti-inflammatoryModulation of inflammatory pathways

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The presence of methoxy groups enhances solubility and biological activity compared to other derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves the inhibition of specific enzymes or receptors in biological systems. For example, it may inhibit DNA gyrase in bacteria, leading to the disruption of DNA replication and cell death. In cancer cells, it may interfere with cell cycle progression or induce apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name Substituents/Functional Groups Notable Features Reference
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl derivative - Phenyl carboxamide
- 4-Methoxyphenyl at position 5
- Methyl at position 7
Lacks 3,4-dimethoxy substitution; simpler aromatic substitution pattern.
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene} derivative - Ester group (COOEt) at position 6
- Dichlorophenyl-pyrazole substituent at position 2
Bulky hydrophobic groups may enhance lipophilicity; ester vs. carboxamide alters hydrogen-bonding capacity.
N-(2-Methoxyphenyl)-3-methyl-5-oxo derivative - 2-Methoxyphenyl carboxamide
- Methyl at position 3
Methoxy position (ortho vs. para/meta) affects electronic and steric properties.
5-(4-Bromophenyl)-7-methyl-3-oxo ethyl ester - Bromophenyl at position 5
- Ethyl ester at position 6
Halogen substitution (Br) enhances molecular weight and polarizability.
Sulfonamide derivatives (e.g., N-[3,5-dioxo-2,3,8,8a-tetrahydro-5H-thiazolo[3,2-a]pyrimidin-7-yl]benzenesulfonamide) - Sulfonamide group at position 7 Sulfonamide’s strong hydrogen-bonding capacity contrasts with carboxamide’s moderate interactions.

Key Observations:

Ortho-substituted methoxy groups (e.g., ) may introduce steric hindrance, unlike the para/meta arrangement in the target compound.

Functional Group Variations: Carboxamide vs. Carboxamides generally exhibit moderate hydrogen-bonding capacity, suitable for target engagement in drug design.

Ring Conformation :

  • X-ray studies of analogs (e.g., ) reveal that the thiazolo[3,2-a]pyrimidine core adopts a puckered conformation, with deviations from planarity (flattened boat) influencing molecular packing and crystal stability.

Physicochemical Properties

  • Hydrogen Bonding: The carboxamide group provides hydrogen-bond donor/acceptor sites, contrasting with ester derivatives lacking such capacity .
  • Crystal Packing : Analogs with bulky substituents (e.g., ) exhibit intermolecular C–H···O interactions, suggesting similar packing behavior for the target compound.

Biological Activity

N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, while providing data tables and research findings to support the discussion.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20N4O4S
  • Molecular Weight : 436.49 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Recent studies have demonstrated that compounds structurally related to thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Several derivatives show MIC values ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .

Table 1: Antimicrobial Activity of Thiazolo[3,2-a]pyrimidine Derivatives

CompoundPathogen TestedMIC (µg/mL)Activity Type
7bStaphylococcus aureus0.22Bactericidal
10Staphylococcus epidermidis0.25Bactericidal

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. Notably:

  • Compounds within this class have shown significant inhibition of Topoisomerase II activity, leading to cell cycle disruption and apoptosis in cancer cell lines such as A549 .

Table 2: Anticancer Activity Data

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54915Topoisomerase II Inhibition
Compound BHeLa20Apoptosis Induction

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolo[3,2-a]pyrimidine derivatives have also been investigated. In vivo studies indicate that these compounds can suppress the production of pro-inflammatory cytokines such as TNF-alpha.

Case Study: In Vivo Anti-inflammatory Assessment

In a model of carrageenan-induced paw edema in mice, administration of the compound significantly reduced swelling compared to controls. This suggests a promising application for inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodological Answer : The synthesis typically involves condensation of substituted anilines (e.g., 3,4-dimethoxyaniline) with thiazolopyrimidine precursors. Key steps include cyclization under reflux in acetic acid or acetic anhydride with catalysts like sodium acetate (yields ~78%) . Optimization may require temperature control (e.g., 100–120°C) and solvent selection (e.g., DMF for polar intermediates) . Purification often employs recrystallization from ethyl acetate/ethanol mixtures or column chromatography .

Q. Which spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR/IR/MS : Confirm functional groups (e.g., carboxamide C=O at ~1680 cm⁻¹ in IR) and molecular weight .
  • X-ray crystallography : Resolve 3D structure and analyze intermolecular interactions (e.g., C—H···O hydrogen bonding patterns) . SHELX software is standard for refinement, with data-to-parameter ratios >17:1 ensuring accuracy .

Q. How can researchers assess the compound's preliminary biological activity?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or enzyme-linked assays. IC₅₀ values are determined via dose-response curves . Parallel cytotoxicity assays (e.g., MTT on HEK-293 cells) validate selectivity .

Advanced Research Questions

Q. What strategies optimize reaction conditions for regioselective functionalization of the thiazolopyrimidine core?

  • Methodological Answer :

  • Substituent Effects : Electron-donating groups (e.g., 3,4-dimethoxy) on the phenyl ring enhance electrophilic substitution at C2/C5 positions .
  • Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl groups) or Lewis acids (e.g., ZnCl₂) for Friedel-Crafts alkylation .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while toluene minimizes side reactions in thermal cyclizations .

Q. How do computational methods like molecular docking elucidate the compound's mechanism of action?

  • Methodological Answer :

  • Target Identification : Use SwissTargetPrediction or PharmMapper to prioritize targets (e.g., COX-2, EGFR) .
  • Docking Workflow : Prepare ligand (AM1-BCC charges) and protein (PDB: 1M17) in AutoDock Vina. Analyze binding poses for hydrogen bonds with catalytic residues (e.g., Lys532 in EGFR) and π-π stacking with hydrophobic pockets .
  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with experimental IC₅₀ values to refine models .

Q. What methodologies address solubility and stability challenges in in vivo studies?

  • Methodological Answer :

  • Formulation : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility .
  • Stability Assays : Monitor degradation via HPLC under physiological pH (7.4) and temperature (37°C). Protect light-sensitive groups (e.g., thiazole) with amber vials .

Q. How can structural modifications enhance pharmacokinetic properties without compromising activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute methoxy groups with trifluoromethyl (improves metabolic stability) or morpholine (enhances solubility) .
  • Prodrug Design : Introduce ester prodrugs (e.g., ethyl carboxylate) for oral bioavailability, hydrolyzed in vivo by esterases .
  • SAR Studies : Test methyl/ethyl variants at C2 to correlate lipophilicity (logP) with membrane permeability (Caco-2 assay) .

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